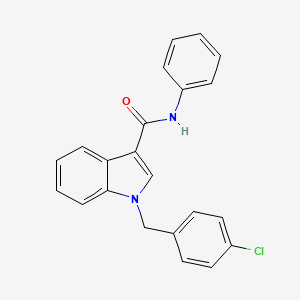

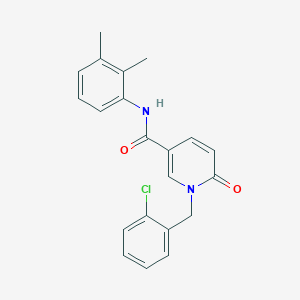

1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

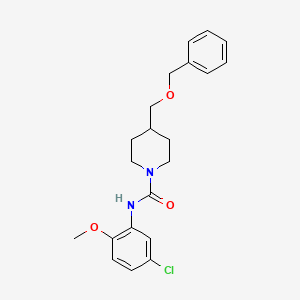

“1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” is a complex organic compound. It contains an indole core, which is a common structure in many natural and synthetic compounds . The compound also has a carboxamide group attached to the indole ring, a phenyl group, and a 4-chlorobenzyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an indole with a suitable benzyl chloride in the presence of a base . The exact synthesis process for this specific compound could not be found in the available literature.Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and various spectroscopic methods . These techniques allow for the identification of the positions of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the indole ring or the functional groups attached to it . The exact chemical reactions that “1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide” can undergo are not specified in the available literature.Scientific Research Applications

Optimization of Chemical Functionalities for CB1 Receptor Modulation

A study by Khurana et al. (2014) explored the structural requirements of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1). It identified key factors influencing binding affinity and cooperativity, leading to the discovery of potent CB1 allosteric modulators. This highlights the compound's potential application in designing CB1 receptor modulators with therapeutic implications (Khurana et al., 2014).

Synthetic Approaches for Functionalized Indoles

Grant et al. (2011) detailed synthetic strategies for creating diversely functionalized indoles, relevant to medicinal chemistry research. The methodologies provide scalable routes for synthesizing indole derivatives, offering a foundation for the synthesis of compounds like 1-(4-chlorobenzyl)-N-phenyl-1H-indole-3-carboxamide and their further elaboration in drug discovery efforts (Grant et al., 2011).

Molecular Structure and Analysis

Research by Geetha et al. (2019) focused on synthesizing and analyzing the structure of a closely related indole derivative. The study provided insights into molecular packing, intermolecular interactions, and electronic properties through DFT calculations, which are crucial for understanding the physicochemical properties and potential biological activities of such compounds (Geetha et al., 2019).

Anti-tuberculosis and Anticancer Activity

Mahanthesha et al. (2022) synthesized a series of indole derivatives demonstrating significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This underscores the potential of indole carboxamide derivatives in therapeutic applications, including the treatment of tuberculosis and cancer (Mahanthesha et al., 2022).

Ring-opening Polymerization Catalyst

Koeller et al. (2009) reported the use of an indole derivative as an efficient catalyst for the ring-opening polymerization of l-lactide. This application demonstrates the compound's utility beyond medicinal chemistry, extending to materials science for the synthesis of biodegradable polymers (Koeller et al., 2009).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O/c23-17-12-10-16(11-13-17)14-25-15-20(19-8-4-5-9-21(19)25)22(26)24-18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFMJUSKTXSDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2607904.png)

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)

![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)

![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)